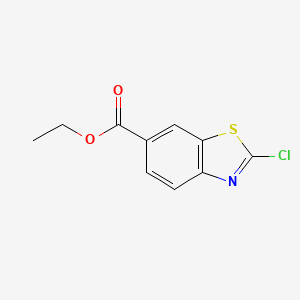

Ethyl 2-chloro-6-benzothiazolecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISSCVMIXDMKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507081 | |

| Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78485-37-7 | |

| Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-chloro-6-benzothiazolecarboxylate: Strategies, Protocols, and Mechanistic Insights

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of benzothiazole exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this versatile class of molecules, Ethyl 2-chloro-6-benzothiazolecarboxylate emerges as a pivotal building block. Its strategic functionalization—a reactive chloro group at the 2-position for nucleophilic substitution and an ethyl ester at the 6-position for further modification or to modulate physicochemical properties—makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents.

This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, delving into the mechanistic underpinnings of each transformation and providing detailed, field-proven experimental protocols. The discussion will be grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Part 1: Primary Synthetic Pathway via Sandmeyer Reaction

The most established and widely utilized route to this compound proceeds through a three-step sequence: formation of the benzothiazole core, esterification of the carboxylic acid, and finally, the conversion of a 2-amino group to a 2-chloro group via the Sandmeyer reaction.

Section 1.1: Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid

The initial and crucial step is the construction of the benzothiazole ring system. This is efficiently achieved through the reaction of 4-aminobenzoic acid with a thiocyanate salt in the presence of bromine.[3]

Mechanism: The reaction proceeds via an electrophilic attack of in situ generated thiocyanogen ((SCN)₂) on the electron-rich aromatic ring of 4-aminobenzoic acid, ortho to the activating amino group. This is followed by an intramolecular cyclization of the resulting thiourea intermediate to form the stable benzothiazole ring.

References

Ethyl 2-chloro-6-benzothiazolecarboxylate CAS number

An In-Depth Technical Guide to Ethyl 2-chloro-6-benzothiazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Identified by its CAS Number 78485-37-7 , this compound serves as a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules. This document details its chemical and physical properties, outlines a general synthesis strategy, explores its core reactivity, and provides detailed experimental protocols for its application in synthetic workflows. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable scaffold in their work.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a fusion of benzene and thiazole rings. This structural motif is of immense interest to researchers, particularly in drug discovery, due to the electron-rich nature of its nitrogen and sulfur heteroatoms, which facilitates interactions with biological targets.[1] Consequently, the benzothiazole nucleus is a privileged scaffold found in numerous compounds with remarkable pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory agents.[2]

This compound emerges as a particularly strategic starting material. Its structure incorporates three key features: the core benzothiazole system, an ester group at the 6-position for further functionalization, and a highly reactive chloro-substituent at the 2-position. This 2-chloro group is the molecule's primary synthetic handle, making it an excellent electrophile for constructing diverse molecular libraries.

Compound Profile and Physicochemical Properties

The unambiguous identifier for this compound is its Chemical Abstracts Service (CAS) number. All other data are linked to this primary identifier.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 78485-37-7 | |

| IUPAC Name | ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

| Molecular Formula | C₁₀H₈ClNO₂S | |

| Molecular Weight | 241.69 g/mol | Calculated |

| Physical Form | Solid | |

| InChI Key | XISSCVMIXDMKLH-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of 2-chlorobenzothiazoles is typically achieved from their 2-mercaptobenzothiazole precursors. While various chlorinating agents can be employed, a common and effective method involves the use of sulfuryl chloride (SO₂Cl₂). The addition of water can substantially increase the reaction's effectiveness, likely due to the in-situ formation of acid from partial hydrolysis of the sulfuryl chloride, which catalyzes the conversion.[1]

The following diagram illustrates a generalized workflow for the synthesis of the title compound.

Caption: Generalized synthesis workflow for this compound.

Core Reactivity: The 2-Chloro Position

The true synthetic value of this compound lies in the reactivity of its 2-chloro substituent. The chlorine atom at this position serves as an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the straightforward introduction of a vast range of nucleophiles (amines, thiols, alcohols, etc.), making it a cornerstone intermediate for building libraries of novel 2-substituted benzothiazoles.[3][4]

The diagram below illustrates this fundamental reactivity.

Caption: Core reactivity of the 2-chloro position via nucleophilic substitution.

Applications in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry. The ability to easily modify the 2-position of this compound allows for the systematic exploration of structure-activity relationships (SAR).

A pertinent example is the development of inhibitors for Protein-Tyrosine Phosphatase 1B (PTP-1B), a key enzyme implicated in metabolic regulation. Research has shown that derivatives synthesized from related 2-aminobenzothiazole scaffolds, specifically ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, exhibit inhibitory activity against PTP-1B.[5] These compounds demonstrated the potential to lower plasma glucose concentrations, highlighting their promise as hypoglycemic agents.[5] This illustrates a direct application where the title compound could serve as a crucial starting material for developing novel therapeutics.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a self-validating workflow for the reaction of this compound with a generic primary or secondary amine.

Objective: To synthesize a 2-amino-6-benzothiazolecarboxylate derivative.

Materials:

-

This compound (1.0 eq)

-

Amine of choice (1.1 - 1.5 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

TLC plates (silica gel), Ethyl Acetate, Hexanes

-

Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

-

Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). Causality: DIPEA acts as an HCl scavenger to neutralize the acid formed during the substitution, driving the reaction to completion without competing as a nucleophile.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water or a mild aqueous acid (e.g., 1M NH₄Cl) to quench the reaction.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine. Causality: The washes remove residual DMF, base, and salts, purifying the crude product.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification (Self-Validation): Purify the crude residue via flash column chromatography on silica gel using an appropriate gradient of Ethyl Acetate in Hexanes to yield the pure product.

-

Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Characterization by LC-MS

Objective: To confirm the molecular weight of the synthesized derivative.

Procedure:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

-

Create a dilute sample by taking 10 µL of the stock solution and diluting it into 990 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

-

Vortex the sample thoroughly.

-

Transfer the diluted sample to an autosampler vial.

-

Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

-

Analyze the resulting mass spectrum for the [M+H]⁺ ion corresponding to the expected molecular weight of the product.

Safety and Handling

Professional laboratory practices should be strictly followed when handling this compound.

Table 2: Hazard and Precautionary Information

| Category | Code | Description | Source |

| Signal Word | Warning | ||

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the full Safety Data Sheet (SDS) from the supplier before use. Handle in a well-ventilated chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound (CAS: 78485-37-7) is a high-value, versatile chemical intermediate. Its strategic placement of a reactive chloro group on the privileged benzothiazole scaffold makes it an indispensable tool for medicinal chemists and materials scientists. Understanding its properties, synthesis, and reactivity allows researchers to efficiently design and execute synthetic campaigns to generate novel molecules with significant therapeutic or functional potential.

References

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-chloro-6-benzothiazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Heterocyclic Intermediates

In the landscape of medicinal chemistry and drug development, benzothiazole derivatives represent a class of heterocyclic compounds of significant interest due to their diverse biological activities. Ethyl 2-chloro-6-benzothiazolecarboxylate serves as a critical intermediate, a molecular scaffold upon which more complex and potent active pharmaceutical ingredients (APIs) are built. The journey from a promising chemical intermediate to a safe and effective drug is underpinned by rigorous analytical validation. Any deviation in the structure or purity of an intermediate can have profound consequences on the efficacy, safety, and stability of the final API.[1][2]

Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for successful drug development.[3] This guide provides an in-depth, predictive analysis of the key spectroscopic data points—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. As a Senior Application Scientist, my objective is to move beyond raw data, explaining the causality behind the expected spectral features and outlining the self-validating protocols that ensure scientific integrity at every stage of analysis.

Molecular Structure and Atom Numbering

A precise understanding of the molecule's architecture is paramount for interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules. It provides unambiguous information about the carbon-hydrogen framework, confirming not just the presence of functional groups but their precise connectivity.

Expertise & Experience: Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is often the first choice for non-polar to moderately polar compounds due to its excellent solubilizing power and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for more polar compounds.[4] An internal standard, typically tetramethylsilane (TMS), is added to provide a zero-point reference (δ = 0.0 ppm) for the chemical shift scale, ensuring data comparability across different instruments.[5]

Protocol: ¹H and ¹³C NMR Sample Preparation

A robust and reproducible protocol is the foundation of a trustworthy result.

-

Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7]

-

Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4] Vortex the vial until the sample is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[7][8]

-

Standard Addition: Add a minimal amount of TMS as an internal reference.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube to remove any contaminants.[9]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The predicted data are summarized below.

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-4 | 8.1 - 8.3 | Doublet (d) | ~8.5 - 9.0 | 1H | Deshielded by the anisotropic effect of the thiazole ring and adjacent to the electron-withdrawing nitrogen. |

| H-5 | 8.6 - 8.8 | Doublet (d) | ~1.5 - 2.0 | 1H | Deshielded due to its position ortho to the electron-withdrawing carboxylate group. |

| H-7 | 7.9 - 8.1 | Doublet of Doublets (dd) | J ≈ 8.5, 1.5 | 1H | Influenced by ortho coupling to H-4 and meta coupling to H-5. |

| H-8 (-OCH₂CH₃) | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H | Protons on the methylene group are deshielded by the adjacent ester oxygen and split by the methyl protons.[10][11] |

| H-9 (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H | Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester.[5] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals all unique carbon environments.

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 158 | Carbon attached to both the electronegative chlorine and nitrogen atoms, resulting in significant deshielding. |

| C-3a | 122 - 125 | Aromatic carbon adjacent to the electron-withdrawing carboxylate group. |

| C-4 | 125 - 128 | Aromatic CH carbon. |

| C-5 | 123 - 126 | Aromatic CH carbon. |

| C-6 | 135 - 138 | Quaternary carbon of the ester group, deshielded. |

| C-7 | 127 - 130 | Aromatic CH carbon. |

| C-7a | 152 - 155 | Quaternary carbon fused to the thiazole ring, deshielded by the adjacent sulfur and nitrogen atoms.[12] |

| C=O | 164 - 167 | Carbonyl carbon of the aromatic ester group. |

| C-8 (-OCH₂) | 61 - 63 | Methylene carbon deshielded by the adjacent oxygen atom. |

| C-9 (-CH₃) | 14 - 15 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the skeleton, IR spectroscopy acts as a rapid and reliable method to confirm the presence of key functional groups. It is an essential tool for verifying that the expected chemical transformations have occurred during synthesis.

Expertise & Experience: Experimental Choices

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice. It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the ATR crystal.[13][14]

Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[15] Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample onto the crystal surface.[16]

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures optimal contact for the evanescent wave to penetrate the sample.[13]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.[16]

Predicted Characteristic IR Absorptions

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching of sp² C-H bonds on the benzothiazole ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Stretching of sp³ C-H bonds in the ethyl group. |

| C=O Stretch (Aromatic Ester) | 1730 - 1715 | Strong, Sharp | The most prominent peak. Conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[17][18] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) | Skeletal vibrations of the benzothiazole aromatic ring system. |

| Asymmetric C-O-C Stretch | 1300 - 1250 | Strong | Characteristic "Rule of Three" peak for an ester, associated with the C(=O)-O linkage.[19][20] |

| Symmetric O-C-C Stretch | 1150 - 1100 | Strong | The second characteristic C-O stretch from the O-CH₂ linkage.[17][20] |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Stretching vibration for the carbon-chlorine bond. |

Mass Spectrometry: Molecular Weight and Fragmentation Corroboration

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern. This data is crucial for confirming the elemental composition and connectivity.

Expertise & Experience: Experimental Choices

Electron Ionization (EI) is a classic and highly effective "hard" ionization technique for relatively small, thermally stable organic molecules.[21][22] The high energy (typically 70 eV) used in EI induces reproducible fragmentation, creating a unique "fingerprint" for the molecule that can be compared against spectral libraries and used for structural elucidation.[23][24]

Predicted Mass Spectrum Data (EI-MS)

-

Molecular Formula: C₁₀H₈ClNO₂S

-

Exact Mass: 241.00

-

Molecular Weight: 241.69

Molecular Ion (M⁺) Region: The most telling feature will be the isotopic pattern caused by chlorine.[25] Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%). This results in two distinct peaks in the molecular ion region:

-

M⁺ peak: at m/z 241 (corresponding to molecules containing ³⁵Cl).

-

M+2 peak: at m/z 243 (corresponding to molecules containing ³⁷Cl). The relative intensity of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom.[26][27][28]

Key Fragmentation Pathways: The high energy of EI will cause the molecular ion to fragment in predictable ways.

References

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. sites.bu.edu [sites.bu.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. Benzothiazole(95-16-9) 13C NMR [m.chemicalbook.com]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. researchgate.net [researchgate.net]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 26. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. youtube.com [youtube.com]

Foreword: The Criticality of Purity in Benzothiazole Intermediates

An In-Depth Technical Guide to the Purity Analysis of Ethyl 2-chloro-6-benzothiazolecarboxylate

This compound is a key heterocyclic building block in medicinal chemistry and materials science. As a pivotal intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredients (APIs) or advanced materials. Benzothiazole derivatives are known for their wide spectrum of biological activities, making the unambiguous confirmation of their structure and purity a critical step in the drug discovery pipeline.[1][2] This guide provides a comprehensive framework for establishing a robust, multi-faceted purity analysis protocol, grounded in established regulatory principles and expert-driven analytical strategies.

Chapter 1: Anticipating the Enemy: A Profile of Potential Impurities

A successful purity analysis begins not at the chromatogram, but with a thorough understanding of the potential impurities that may arise. These can be broadly categorized into process-related impurities, stemming from the synthetic route, and degradation products formed during storage or under stress.

Process-Related Impurities

These impurities are by-products or unreacted materials from the synthesis process. While the exact route for this compound may vary, common benzothiazole syntheses allow us to predict likely contaminants:

-

Starting Materials: Incomplete reaction can leave residual starting materials, such as substituted 2-aminothiophenol and ethyl chloroformate analogues.

-

Intermediates: Unreacted intermediates from multi-step syntheses are a common source of impurities. For instance, in a typical benzothiazole synthesis, a thiourea intermediate might be formed.[3]

-

By-products: Side reactions, such as over-chlorination on the benzene ring or hydrolysis of the ester group, can generate structurally similar impurities that are often challenging to separate.

-

Reagents and Solvents: Residual reagents and solvents used during the reaction and purification (e.g., toluene, dichloroethane, triethylamine) must also be monitored.[4]

Degradation Products: Probing Stability through Forced Degradation

Forced degradation, or stress testing, is essential for identifying potential degradants and establishing the stability-indicating nature of the analytical methods.[5][6] The parent compound is subjected to conditions more severe than accelerated stability testing to provoke degradation.[6][7] The goal is typically to achieve 5-20% degradation, as excessive degradation can lead to secondary products that would not be seen under normal storage conditions.[6]

Typical Stress Conditions:

-

Acidic & Basic Hydrolysis: Investigates susceptibility to pH-dependent degradation. The ester functional group is a prime target for hydrolysis.

-

Oxidation: Common reagents like hydrogen peroxide (3-30%) are used to simulate oxidative stress.[7]

-

Thermal Stress: Samples are exposed to high temperatures (e.g., 40-80°C) to assess thermal lability.[8]

-

Photostability: Exposure to controlled UV and visible light, as per ICH Q1B guidelines, reveals susceptibility to photodegradation.[6]

The workflow for such a study is a critical component of method development.

Caption: Workflow for a forced degradation study.

Chapter 2: An Orthogonal Analytical Strategy

No single technique can provide a complete purity profile. A robust analysis relies on an orthogonal approach, using multiple techniques with different separation and detection principles to build a comprehensive picture.

Caption: Orthogonal workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Core Technique

HPLC is the primary tool for determining purity and quantifying impurities due to its high resolution and sensitivity. A well-developed stability-indicating HPLC method can separate the main component from all known process and degradation impurities.

Protocol: Stability-Indicating RP-HPLC Method

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A C18 column is chosen for its versatility with moderately polar aromatic compounds. Formic acid is a volatile modifier compatible with mass spectrometry, aiding in peak shape and providing a source of protons for ESI-MS.[9][10]

-

-

Standard & Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Acetonitrile:Water mixture to create a 0.1 mg/mL solution.

-

Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

-

-

Chromatographic Conditions & System Suitability:

| Parameter | Value | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for reverse-phase separation. |

| Flow Rate | 1.0 mL/min | Balances analysis time with resolution. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV/DAD at 254 nm | Benzothiazole ring system provides strong UV absorbance. DAD allows for peak purity assessment. |

| Gradient | 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-31 min: 90-40% B31-35 min: 40% B | A gradient is crucial to elute potential impurities with a wide range of polarities. |

-

System Suitability Test (SST): Before analysis, inject the reference standard five times. The system is deemed ready if the following criteria are met, ensuring the reliability of the results.[11]

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area | ≤ 2.0% |

Gas Chromatography (GC): Monitoring Volatiles

GC is ideal for analyzing thermally stable, volatile compounds. Its primary applications here are for the quantification of residual solvents from the synthesis and for detecting any volatile process impurities. Headspace GC coupled with a Flame Ionization Detector (FID) is the standard approach. GC-MS can be used for definitive identification.[12][13][14][15]

Spectroscopic Confirmation: Ensuring Identity

-

Mass Spectrometry (MS): When coupled with LC or GC, MS provides molecular weight information, which is invaluable for identifying unknown impurity peaks.[16] High-resolution MS (HRMS) can provide the elemental composition, further aiding in structural elucidation.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is the most powerful tool for unambiguous structure determination.[1][18][19] It confirms the identity of the main component against a reference standard and is the gold standard for characterizing novel impurities, provided they can be isolated in sufficient quantity (~1 mg).

Chapter 3: Method Validation: The Foundation of Trustworthiness

An analytical method is only useful if its results are reliable. Validation is the documented process that proves a method is suitable for its intended purpose.[11] The validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[20][21]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[20] This is demonstrated through forced degradation studies and by spiking the sample with known impurities.

-

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. For an impurity method, this is typically from the reporting threshold to 120% of the specification limit.[21]

-

Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples spiked with known amounts of impurities.[21]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes:

-

Repeatability (intra-assay precision).

-

Intermediate Precision (inter-assay, different days, analysts, or equipment).

-

-

Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of an analyte that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Chapter 4: Data Integration and Reporting

The final step is to synthesize the data from all orthogonal methods into a single, coherent purity statement. The HPLC-UV result provides the primary purity value (often expressed as % Area), which is then corrected for contributions from water content and residual solvents.

Example Impurity Data Table:

| Peak No. | Ret. Time (min) | Rel. Ret. Time (RRT) | % Area | Potential Identity |

| 1 | 4.5 | 0.41 | 0.08 | Starting Material A |

| 2 | 8.2 | 0.75 | 0.12 | Process By-product |

| 3 | 11.0 | 1.00 | 99.71 | This compound |

| 4 | 13.1 | 1.19 | 0.09 | Oxidative Degradant |

This data is then compiled into a formal Certificate of Analysis (CoA), which should report the purity by the primary method (HPLC), identity confirmation (e.g., by MS or NMR), and levels of specific impurities like water and residual solvents.

Conclusion

The purity analysis of this compound is a rigorous, multi-step process that underpins its quality and suitability for downstream applications. A strategy built on anticipating potential impurities, employing orthogonal analytical techniques, and adhering to strict validation protocols is non-negotiable. This framework ensures that each batch of this critical intermediate meets the high standards of quality demanded by the pharmaceutical and chemical industries, ultimately contributing to the development of safe and effective products.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. youtube.com [youtube.com]

- 9. Separation of Ethyl 2-chloroacetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Separation of Ethanol, 2-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-, benzoate (ester) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Analytical method validation as per ich and usp | PPTX [slideshare.net]

- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 13. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

- 17. jyoungpharm.org [jyoungpharm.org]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. bionmr.unl.edu [bionmr.unl.edu]

- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 21. uspbpep.com [uspbpep.com]

A Comprehensive Technical Guide to Determining the Solubility of Ethyl 2-chloro-6-benzothiazolecarboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility of Ethyl 2-chloro-6-benzothiazolecarboxylate. In the absence of extensive public data for this specific molecule, this document serves as a practical, in-depth manual, shifting the focus from pre-existing data to the rigorous methodology required to generate reliable and reproducible solubility profiles. We will explore the foundational principles of solubility, detail validated experimental protocols for both thermodynamic and kinetic measurements, and outline a precise analytical method for quantification, thereby equipping researchers with the necessary tools to navigate this critical physicochemical characterization.

Part 1: Foundational Concepts

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a fundamental property that dictates the developability of a drug candidate.[1][2] In early drug discovery, poor aqueous solubility can lead to misleading results in biological assays and hinder the identification of viable lead compounds.[2][3][4] As a compound progresses, its solubility in various organic solvents becomes paramount for developing efficient crystallization processes for purification, selecting appropriate vehicles for toxicology studies, and designing stable, effective dosage forms.[5][6][7] A thorough understanding of a compound's solubility profile is therefore not merely a data point, but a critical factor that informs strategic decisions throughout the pharmaceutical development pipeline.[7]

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, a review of the known physicochemical properties of this compound (CAS: 78485-37-7) is essential. These properties provide clues to its likely behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂S | [8][9] |

| Molecular Weight | 241.7 g/mol | [8] |

| Physical Form | Solid | [8][9][10] |

| Melting Point | 90-92 °C | [10] |

| Boiling Point | 340.5 °C at 760 mmHg | [10] |

| IUPAC Name | ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | [9] |

The molecule's structure, featuring a heterocyclic benzothiazole ring, a chloro substituent, and an ethyl ester group, suggests a moderate polarity. The solid-state nature and relatively high melting point indicate significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Underpinnings: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly employed in drug discovery: thermodynamic and kinetic.[1][11]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It represents the concentration of the solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure.[12] This measurement is typically determined using the shake-flask method, which requires a longer incubation time (24-72 hours) to ensure equilibrium is reached.[2][4]

-

Kinetic Solubility is determined by dissolving the compound in a high-concentration organic solvent stock (usually dimethyl sulfoxide, DMSO) and then adding this stock solution to an aqueous or organic buffer.[3][11][13] The concentration at which precipitation is first observed is the kinetic solubility. This high-throughput method is faster but can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions or metastable solid forms.[1][14]

Caption: Thermodynamic vs. Kinetic Solubility Pathways.

Part 2: Experimental Design & Strategy

Rationale for Solvent Selection

The choice of organic solvents is a critical step in designing a solubility study.[5][6] Solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing.[6] This ensures a comprehensive understanding of the solute-solvent interactions.

Table of Recommended Organic Solvents for Screening:

| Class | Solvent | Polarity Index | Rationale |

| Protic | Methanol | 5.1 | Polar, H-bond donor/acceptor |

| Ethanol | 4.3 | Common pharmaceutical solvent | |

| Isopropanol (IPA) | 3.9 | Less polar than Ethanol | |

| Aprotic Polar | Acetonitrile (ACN) | 5.8 | Dipolar, common HPLC mobile phase |

| Acetone | 5.1 | Ketone, good for polar compounds | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, strong solvent | |

| N,N-Dimethylformamide (DMF) | 6.4 | High boiling point, strong solvent | |

| Aprotic Non-Polar | Dichloromethane (DCM) | 3.1 | Common extraction solvent |

| Ethyl Acetate | 4.4 | Ester, moderate polarity | |

| Toluene | 2.4 | Aromatic, non-polar | |

| Heptane | 0.1 | Aliphatic, very non-polar |

Strategic Approach to Solubility Screening

A tiered approach is recommended for efficient and comprehensive solubility screening. This begins with a broad screen in a diverse set of solvents, followed by more detailed studies in promising candidates.

Caption: Strategic Workflow for Solubility Determination.

Part 3: Detailed Experimental Protocols

Protocol for Thermodynamic Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[15]

Materials:

-

This compound (solid, >97% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials (e.g., 4 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC vials

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required; typically, 2-5 mg is a good starting point.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[15] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[15] Allow the samples to equilibrate for at least 24-48 hours.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops to saturate the filter material. Filter the remaining aliquot directly into a pre-weighed HPLC vial.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method. Record the dilution factor precisely.

-

Analysis: Analyze the diluted samples using the validated HPLC-UV method described in Part 4. Each solvent should be tested in triplicate.[15]

Protocol for Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of multiple solvents.[3][13]

Materials:

-

10 mM stock solution of this compound in DMSO

-

Selected organic solvents

-

96-well microtiter plates (polypropylene)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Nephelometer or UV plate reader with a filtration plate system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

-

Solvent Addition: Add the selected organic solvents (e.g., 198 µL) to the wells containing the DMSO stock, achieving a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a solvent-only blank indicates precipitation.[2][12]

-

Detection (UV Absorption): Alternatively, filter the plate contents through a 96-well filter plate into a new UV-transparent plate. Measure the absorbance of the filtrate at the compound's λ_max.[1]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Part 4: Analytical Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[16]

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength (λ_max): To be determined by scanning a dilute solution of the compound (a starting point would be ~280-320 nm based on the benzothiazole chromophore).

-

Quantification: Use an external standard calibration curve prepared from a stock solution of this compound of known concentration. The calibration curve should cover the expected concentration range of the diluted samples.

Part 5: Data Analysis and Reporting

Calculation and Interpretation of Results

Thermodynamic Solubility:

-

Determine the concentration of the diluted sample from the HPLC calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

-

-

Report the mean and standard deviation of the triplicate measurements for each solvent.

Kinetic Solubility:

-

Report the highest concentration tested at which no precipitation was observed.

Recommended Data Presentation

The final solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Example Results Table:

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) ± SD | Kinetic Solubility (µM) |

| Methanol | 25 | [Result] | [Result] |

| Ethanol | 25 | [Result] | [Result] |

| Acetonitrile | 25 | [Result] | [Result] |

| Ethyl Acetate | 25 | [Result] | [Result] |

| Toluene | 25 | [Result] | [Result] |

Conclusion

This guide provides a comprehensive, scientifically grounded methodology for determining the solubility of this compound in a range of organic solvents. By adhering to the detailed protocols for both thermodynamic and kinetic measurements, and employing a validated HPLC-UV method for quantification, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in process chemistry, formulation development, and overall drug discovery and development strategy, ensuring a solid foundation for the advancement of promising pharmaceutical candidates.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. This compound | 78485-37-7 [sigmaaldrich.com]

- 9. This compound | 78485-37-7 [sigmaaldrich.com]

- 10. angenechemical.com [angenechemical.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. who.int [who.int]

- 16. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage of Ethyl 2-chloro-6-benzothiazolecarboxylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-chloro-6-benzothiazolecarboxylate

Part 1: Compound Profile and Physicochemical Characteristics

This compound (CAS No. 78485-37-7) is a substituted benzothiazole derivative, a class of heterocyclic compounds recognized for their broad utility in medicinal chemistry and materials science. The integrity of such specialized reagents is paramount for the reproducibility and success of research and development endeavors. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its long-term viability in a laboratory setting.

The molecule's structure, featuring a reactive 2-chloro substituent and an ethyl ester group, dictates its chemical behavior and susceptibility to degradation. Understanding these characteristics is the first step toward implementing a robust storage strategy.

| Property | Value | Source(s) |

| CAS Number | 78485-37-7 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₂S | [1][2] |

| Molecular Weight | 241.7 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥97% | [1] |

| Recommended Storage | 2-8°C, Inert Atmosphere | [1] |

Part 2: Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by its functional groups and the inherent properties of the benzothiazole core. While the compound is generally stable under standard ambient conditions if kept dry, several factors can promote degradation.

-

Temperature: Elevated temperatures can increase the rate of decomposition. More critically, intense heating of related chloro-compounds can lead to the formation of explosive vapor-air mixtures. Therefore, avoiding exposure to high heat and ignition sources is crucial.[3]

-

Moisture/Humidity: The presence of water is the most significant threat to the compound's integrity. The ester linkage is susceptible to hydrolysis, which would yield 2-chloro-6-benzothiazolecarboxylic acid and ethanol. Furthermore, the 2-chloro substituent on the electron-deficient thiazole ring is a prime site for nucleophilic substitution by water, leading to the formation of the corresponding 2-hydroxybenzothiazole derivative. This type of reactivity with water is a known concern for similar compounds.[4]

-

Light: While no specific photostability data is available for this compound, many complex organic molecules can be sensitive to UV light. It is prudent practice to store the compound in an opaque or amber vial to prevent potential photodegradation.

-

pH (Acids and Bases): Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester. Strong bases are particularly detrimental as they can also facilitate the substitution of the chloro group. Contact with strong acids, bases, and oxidizing or reducing agents should be avoided.[3]

Proposed Degradation Pathways

The primary degradation mechanisms are anticipated to be hydrolytic. The following diagram illustrates the two most probable pathways in the presence of water.

Part 3: Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is essential to preserve the purity and stability of this compound.

Long-Term Storage (Months to Years)

For optimal long-term stability, the compound must be protected from atmospheric moisture and stored at refrigerated temperatures.

-

Temperature: Store at 2-8°C.[1] This temperature range slows down potential degradation reactions without the risk of freezing, which could introduce moisture through condensation cycles.

-

Atmosphere: The vial should be sealed under an inert atmosphere, such as argon or nitrogen.[1] This is the most critical step to prevent hydrolysis. Backfilling the container with inert gas after each use is a self-validating system to ensure the compound's integrity.

-

Container: Use a tightly sealed, amber glass vial to protect from light and moisture ingress. Ensure the cap liner is made of a non-reactive material like PTFE.

Short-Term and In-Use Storage (Days to Weeks)

When the compound is in active use, maintaining a protective environment is still crucial.

-

Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

-

Weigh out the required amount of material in a controlled environment, preferably in a glove box or under a stream of dry inert gas.

-

After dispensing, flush the headspace of the container with inert gas before tightly resealing.

-

Return the container to the recommended 2-8°C storage conditions promptly.

Safe Handling Procedures

Based on available safety data, this compound is a hazardous substance.[1] All handling should be performed by qualified personnel in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

-

Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes.[5] The compound is classified as a skin, eye, and respiratory irritant.[1]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[5] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse the mouth with water and seek immediate medical attention.[5]

Part 4: Methodology for Stability Assessment

Regularly assessing the purity of the compound, especially for long-term studies or before use in a critical synthesis, is a cornerstone of good scientific practice. A forced degradation study can also provide valuable insights into the compound's stability profile.

Workflow for a Stability Study

The following diagram outlines a logical workflow for conducting a stability study to validate storage conditions.

Detailed Experimental Protocol: RP-HPLC Purity Assessment

This protocol describes a general-purpose reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for determining the purity of this compound and detecting potential degradation products.

1. Objective: To quantify the purity of the parent compound and identify the presence of more polar degradation products.

2. Materials & Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Formic Acid (FA), LC-MS grade

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrument & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm and 280 nm (or DAD scan 200-400 nm)

4. Sample Preparation:

-

Prepare a stock solution of the compound at 1.0 mg/mL in Acetonitrile.

-

Further dilute the stock solution with a 50:50 mixture of Acetonitrile and Water to a final concentration of 50 µg/mL for injection. Causality Note: Diluting in a mixture that mirrors the initial mobile phase composition prevents peak distortion.

5. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (50:50 ACN/Water) to ensure no system contamination.

-

Inject the prepared sample.

-

Integrate the peaks in the resulting chromatogram.

6. Data Analysis & Trustworthiness:

-

The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (% Area).

-

A stable sample stored correctly should exhibit a purity of ≥97% with no significant secondary peaks.

-

Degradation products, such as the hydrolyzed acid or hydroxy derivatives, are more polar and will typically elute earlier than the parent compound under these reverse-phase conditions. The appearance and growth of these early-eluting peaks over time are direct indicators of instability. This self-validating system provides clear evidence of sample integrity.

Part 5: Conclusion

The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation risks stem from exposure to moisture and elevated temperatures, which can induce hydrolysis of the ester and chloro functional groups. By implementing the recommended storage conditions—specifically, refrigeration at 2-8°C within a tightly sealed container under an inert atmosphere—researchers can effectively mitigate these risks. Regular analytical verification via HPLC provides the ultimate confirmation of compound stability, ensuring the reliability and reproducibility of experimental outcomes.

Part 6: References

-

This compound | 78485-37-7 . Sigma-Aldrich. --INVALID-LINK--

-

SAFETY DATA SHEET . Sigma-Aldrich. --INVALID-LINK--

-

Ethyl 2-chloro-2-oxoacetate Safety Data Sheet . Synquest Labs. --INVALID-LINK--

-

SAFETY DATA SHEET . Fisher Scientific. --INVALID-LINK--

-

MSDS of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate . Capot Chemical. --INVALID-LINK--

-

SAFETY DATA SHEET . Sigma-Aldrich. --INVALID-LINK--

-

Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | CAS 78485-37-7 . Santa Cruz Biotechnology. --INVALID-LINK--

References

Methodological & Application

Application Notes & Protocols: Ethyl 2-chloro-6-benzothiazolecarboxylate as a Strategic Building Block for Kinase Inhibitor Synthesis

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The benzothiazole core is one such scaffold, prized for its rigid, planar structure and hydrogen bonding capabilities.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl 2-chloro-6-benzothiazolecarboxylate, a versatile and commercially available building block, for the efficient synthesis of diverse kinase inhibitor libraries. We present detailed, field-tested protocols for key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig aminations—and explain the mechanistic rationale behind these critical transformations.

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[4] A frequent strategy involves designing molecules that mimic the adenine portion of ATP, thereby competing for the enzyme's active site. Heterocyclic ring systems are exceptionally well-suited for this role.[1][3] The benzothiazole scaffold, a fused bicyclic system containing nitrogen and sulfur, has proven to be particularly effective.[5] Its nitrogen atom can act as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-terminal lobes of the enzyme.[6] This interaction is a key anchoring point for many successful kinase inhibitors.

This compound serves as an ideal starting point for exploring this chemical space. It possesses two key functional handles for diversification:

-

A reactive 2-chloro group: This position is readily amenable to substitution via modern cross-coupling methodologies, allowing for the introduction of a wide variety of aryl, heteroaryl, or amino substituents. These substituents can be designed to occupy the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.

-

An ethyl ester at the 6-position: This group provides an additional vector for modification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol, enabling the exploration of the solvent-exposed region of the target kinase to improve pharmacokinetic properties.

This guide will focus on the derivatization at the C2-position, which is most critical for modulating kinase affinity.

Physicochemical Properties & Handling

Before commencing any synthetic work, it is crucial to be familiar with the properties and safety requirements of the starting material.

| Property | Value | Source |

| IUPAC Name | ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | [7] |

| CAS Number | 78485-37-7 | [7] |

| Molecular Formula | C₁₀H₈ClNO₂S | [7] |

| Molecular Weight | 241.69 g/mol | [7] |

| Appearance | Solid | [7] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Safety & Handling:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7] For detailed information, consult the full Safety Data Sheet (SDS) from the supplier.[7][8][9][10][11]

Core Synthetic Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[12] This protocol details the coupling of an aryl or heteroaryl boronic acid to the C2-position of the benzothiazole core.

Rationale and Mechanistic Insight

The choice of a palladium catalyst and a suitable phosphine ligand is paramount for an efficient reaction. The catalytic cycle, illustrated below, begins with the oxidative addition of the 2-chlorobenzothiazole to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides. Following this, transmetalation with the boronic acid (activated by a base) occurs, and the final desired product is released through reductive elimination, regenerating the active Pd(0) catalyst.[13] The ester at the C6-position is stable under these conditions.

Experimental Protocol

This protocol provides a robust starting point. Optimization of the ligand, base, or solvent may be necessary for particularly challenging substrates.

Materials:

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

|---|---|---|---|

| This compound | 241.69 | 1.0 | 242 mg |

| Aryl/Heteroaryl Boronic Acid | Varies | 1.2 | 1.2 mmol |

| Pd₂(dba)₃ | 915.72 | 0.025 (5 mol% Pd) | 23 mg |

| SPhos | 410.47 | 0.10 | 41 mg |

| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 425 mg |

| 1,4-Dioxane (anhydrous) | - | - | 8 mL |

| Water (degassed) | - | - | 2 mL |

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).[13]

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL/mmol) and degassed water (1 mL/mmol) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.[13]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-benzothiazolecarboxylate product.

Core Synthetic Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds from aryl halides.[14][15] It enables the installation of primary and secondary amines at the C2-position, introducing a key hydrogen bond donor/acceptor group and a handle for further functionalization.

Rationale and Mechanistic Insight

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized ligand.[15] The catalytic cycle involves the oxidative addition of the 2-chlorobenzothiazole to Pd(0). The resulting Pd(II) complex coordinates to the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The final C-N bond is formed via reductive elimination, which releases the aminated product and regenerates the Pd(0) catalyst for the next cycle.[14] The choice of a sterically hindered, electron-rich phosphine ligand (like XPhos) is critical to facilitate the reductive elimination step.[16]

Experimental Protocol

This reaction is highly sensitive to air and moisture. Proper inert atmosphere techniques are essential for success.

Materials:

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

|---|---|---|---|

| This compound | 241.69 | 1.0 | 242 mg |

| Primary/Secondary Amine | Varies | 1.2 | 1.2 mmol |

| Pd₂(dba)₃ | 915.72 | 0.01 (2 mol% Pd) | 9.2 mg |

| XPhos | 476.65 | 0.04 | 19 mg |

| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 1.4 | 135 mg |

| Toluene (anhydrous) | - | - | 10 mL |

Procedure:

-

In an inert atmosphere glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOᵗBu (1.4 eq) to a dry reaction tube or flask.

-

Remove the sealed flask from the glovebox.

-

Add anhydrous toluene (10 mL/mmol) followed by the amine (1.2 eq) via syringe.

-

Seal the reaction vessel tightly and place it in a preheated oil bath at 100 °C.

-

Stir the reaction vigorously. Monitor its progress by LC-MS. Reactions are often complete in 2-16 hours.

-

Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Dilute with ethyl acetate and water, transfer to a separatory funnel, and separate the layers.

-

Extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-benzothiazolecarboxylate derivative.

From Building Block to Kinase Inhibitor Cores

The products from these two core reactions are not endpoints but are themselves versatile intermediates for constructing known kinase inhibitor scaffolds. For example, derivatization at the C2-position is a key strategy in the design of inhibitors for kinases like PI3K, p38, and ROCK.[2][17][18] The ester at the C6-position can then be converted into a carboxamide, a common feature that often enhances cell permeability and provides additional hydrogen bonding interactions.

Conclusion

This compound is a high-value, strategically functionalized building block for medicinal chemistry and drug discovery. Its dual points of reactivity, combined with the privileged nature of the benzothiazole scaffold, make it an exceptional starting material for the synthesis of kinase inhibitor libraries. The robust and reliable palladium-catalyzed protocols detailed herein provide researchers with a clear pathway to rapidly generate novel and diverse chemical entities for screening and lead optimization, accelerating the discovery of next-generation therapeutics.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. This compound | 78485-37-7 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. msds.evonik.com [msds.evonik.com]

- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. benchchem.com [benchchem.com]

- 17. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Topic: High-Purity Isolation of Ethyl 2-chloro-6-benzothiazolecarboxylate via Automated Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-6-benzothiazolecarboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This application note provides a detailed, field-tested protocol for the purification of this compound using silica gel column chromatography. We delve into the causality behind methodological choices, from initial solvent system development with Thin-Layer Chromatography (TLC) to the execution of the preparative column. The protocol is designed to be a self-validating system, ensuring reproducible and efficient purification.

Introduction: The Rationale for High-Purity Purification

The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with diverse pharmacological activities. This compound, in particular, serves as a versatile intermediate where the 2-chloro substituent acts as a reactive handle for nucleophilic substitution, enabling the synthesis of complex derivatives. The presence of impurities, such as unreacted starting materials or side-products, can lead to complex downstream reaction mixtures and significantly lower the yield and purity of the final active pharmaceutical ingredient (API).

Column chromatography is the gold standard for purifying moderately polar organic compounds like the target molecule.[1] It leverages the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent) to achieve separation. This note details a robust method to isolate the title compound with a purity of ≥97%.[2]

Physicochemical Profile of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy.[3]

| Property | Value | Source |

| CAS Number | 78485-37-7 | [2] |

| Molecular Formula | C₁₀H₈ClNO₂S | [2] |

| Molecular Weight | 241.70 g/mol | |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

| Predicted Polarity | Moderately Polar (based on ester and benzothiazole moieties) | Inferred |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Chloroform | [4] |

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase (eluent) is relatively nonpolar.

-

Stationary Phase: Silica gel is a porous form of silicon dioxide (SiO₂) with surface silanol (Si-OH) groups. These groups are acidic and polar, forming hydrogen bonds and dipole-dipole interactions with analytes.

-